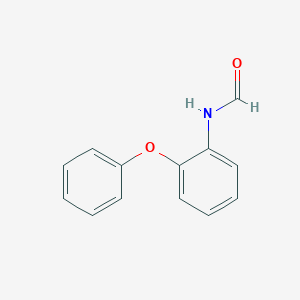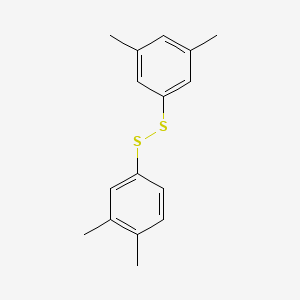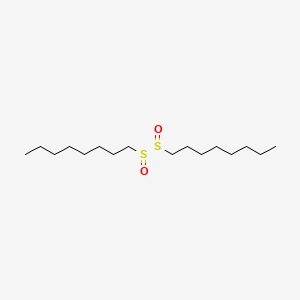
Cerium(III) fluoride xhydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It appears as a mineral in the form of fluocerite-(Ce), which is a very rare mineral species related mainly to pegmatites and rarely to oxidation zones of some polymetallic ore deposits . Cerium(III) fluoride is known for its applications in various fields due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cerium(III) fluoride can be synthesized through several methods. One common method involves the reaction of cerium(III) oxide with hydrofluoric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product:
Ce2O3+6HF→2CeF3+3H2O
Another method involves the direct fluorination of cerium metal using fluorine gas at elevated temperatures. This method requires careful handling due to the reactivity of fluorine gas:
2Ce+3F2→2CeF3
Industrial Production Methods
Industrial production of cerium(III) fluoride often involves the use of cerium(III) chloride as a precursor. The cerium(III) chloride is reacted with hydrofluoric acid to produce cerium(III) fluoride:
CeCl3+3HF→CeF3+3HCl
This method is preferred in industrial settings due to the availability of cerium(III) chloride and the relatively mild reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Cerium(III) fluoride undergoes various types of chemical reactions, including:
Oxidation: Cerium(III) fluoride can be oxidized to cerium(IV) fluoride using strong oxidizing agents such as fluorine gas.
Reduction: Cerium(III) fluoride can be reduced to cerium metal using strong reducing agents.
Substitution: Cerium(III) fluoride can undergo substitution reactions with other halides to form different cerium halides.
Common Reagents and Conditions
Oxidation: Fluorine gas at elevated temperatures.
Reduction: Strong reducing agents such as lithium aluminum hydride.
Substitution: Other halides such as chlorine or bromine in the presence of a suitable solvent.
Major Products Formed
Oxidation: Cerium(IV) fluoride.
Reduction: Cerium metal.
Substitution: Cerium chloride or cerium bromide.
Wissenschaftliche Forschungsanwendungen
Cerium(III) fluoride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which cerium(III) fluoride exerts its effects is primarily related to its ability to undergo redox reactions. Cerium can exist in multiple oxidation states, and the redox cycling between cerium(III) and cerium(IV) plays a crucial role in its chemical behavior. This redox cycling allows cerium(III) fluoride to act as an antioxidant by scavenging reactive oxygen species and preventing oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lanthanum trifluoride: Similar in structure and properties, but with different applications.
Cerium(IV) fluoride: Higher oxidation state, different reactivity and applications.
Cerium(III) chloride: Different halide, used as a precursor for cerium(III) fluoride synthesis.
Uniqueness
Cerium(III) fluoride is unique due to its specific redox properties and its ability to act as a Faraday rotator material in the visible, near-infrared, and mid-infrared spectral ranges . This makes it particularly valuable in optical applications and in the development of advanced materials for various technologies.
Eigenschaften
Molekularformel |
CeF3H2O |
|---|---|
Molekulargewicht |
215.127 g/mol |
IUPAC-Name |
cerium(3+);trifluoride;hydrate |
InChI |
InChI=1S/Ce.3FH.H2O/h;3*1H;1H2/q+3;;;;/p-3 |
InChI-Schlüssel |
CRJRBILIOYRLBO-UHFFFAOYSA-K |
Kanonische SMILES |
O.[F-].[F-].[F-].[Ce+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



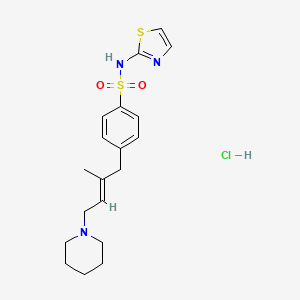
![1H-Pyrrolo[2,3-B]pyridine, 4-iodo-1-(trimethylsilyl)-](/img/structure/B13783656.png)
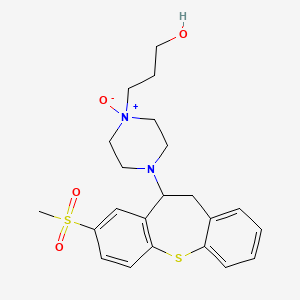
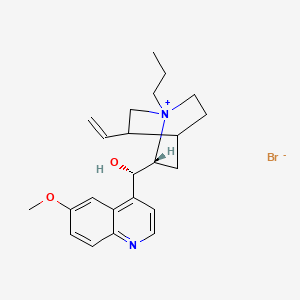
![Ethyl 4-[(2,3-dichlorophenyl)methyl]benzoate](/img/structure/B13783690.png)
![6-Phenylfuro[2,3-f][1,3]benzodioxole](/img/structure/B13783693.png)
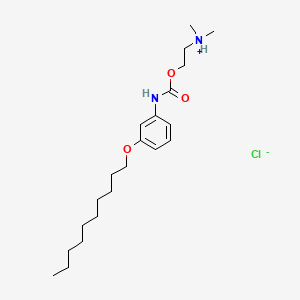

![Acetamide,N-[4-(1-aminoethyl)-thiazol-2-YL]-](/img/structure/B13783714.png)
